molecular formula C15H10O3 B14127530 2-(9-Oxo-9H-fluoren-2-yl)acetic acid

2-(9-Oxo-9H-fluoren-2-yl)acetic acid

Cat. No.: B14127530
M. Wt: 238.24 g/mol
InChI Key: IGTMULJZPOLSGC-UHFFFAOYSA-N
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Description

2-(9-Oxo-9H-fluoren-2-yl)acetic acid (CAS 53076-71-4) is a high-purity solid compound with the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol . This compound features a fluorenone core structure substituted with an acetic acid functional group, making it a valuable building block in organic synthesis and materials science research. The predicted boiling point is 481.0 ± 24.0 °C at 760 Torr, and the predicted density is 1.382 ± 0.06 g/cm³ at 20 °C . It is recommended to store this reagent sealed in dry conditions at room temperature to ensure its stability . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can utilize this compound in various applications, particularly as a key intermediate in the development of more complex organic molecules and functional materials. For specific pricing and availability from global stock, please contact the sales department.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-(9-oxofluoren-2-yl)acetic acid

InChI

InChI=1S/C15H10O3/c16-14(17)8-9-5-6-11-10-3-1-2-4-12(10)15(18)13(11)7-9/h1-7H,8H2,(H,16,17)

InChI Key

IGTMULJZPOLSGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)CC(=O)O

Origin of Product

United States

The Fluorenone Scaffold: a Cornerstone in Advanced Organic Synthesis

The fluorenone core, a tricyclic aromatic ketone, is a privileged structure in the realm of organic chemistry. Its planarity, rigidity, and electron-deficient nature, arising from the central carbonyl group, impart unique photophysical and electronic properties to molecules that contain it. These characteristics make the fluorenone scaffold a highly sought-after component in the design of materials for organic electronics and medicinal chemistry.

Fluorenone derivatives have been extensively investigated for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govresearchgate.netchiralen.com The rigid structure of the fluorenone core contributes to high thermal stability and good charge transport properties in these materials. nih.gov The electron-accepting nature of the fluorenone unit allows for the creation of donor-acceptor architectures, which are crucial for efficient charge separation and transport in photovoltaic devices. bldpharm.com

Furthermore, the fluorenone scaffold is a key pharmacophore in a variety of biologically active compounds. researchgate.net Derivatives of fluorenone have been reported to exhibit a wide range of therapeutic activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netresearchgate.netujpronline.com The planar nature of the fluorenone ring system allows it to intercalate with DNA, a mechanism that is often exploited in the design of new anticancer agents. nih.gov

The synthesis of fluorenone derivatives is an active area of research, with numerous methods being developed to introduce various functional groups onto the fluorenone core. researchgate.net One common synthetic route to fluorenone-2-carboxylic acid, a closely related precursor to the title compound, involves the oxidation of 2-acetylfluorene (B1664035) with a strong oxidizing agent like sodium dichromate in acetic acid. cdnsciencepub.com This highlights the robustness of the fluorenone scaffold and its ability to withstand vigorous reaction conditions, a desirable trait in multi-step organic synthesis.

The Acetic Acid Functionality: a Gateway to Molecular Diversity and Functionality

The presence of an acetic acid moiety (-CH₂COOH) at the 2-position of the fluorenone scaffold introduces a versatile functional handle that significantly expands the molecular design possibilities and reactivity of the parent compound. The carboxylic acid group is a cornerstone in medicinal chemistry and materials science, offering a plethora of opportunities for chemical modification and interaction.

In the context of molecular design, the acetic acid group provides a reactive site for a wide array of chemical transformations. It can be readily converted into esters, amides, and other functional groups, allowing for the synthesis of a diverse library of derivatives. This is particularly important in drug discovery, where the systematic modification of a lead compound is a key strategy for optimizing its pharmacological properties. For instance, the synthesis of thiazole (B1198619) derivatives from fluorenone precursors often utilizes glacial acetic acid as a catalyst, underscoring the role of this functionality in facilitating key synthetic steps. mdpi.comresearchgate.net

The carboxylic acid group also plays a crucial role in influencing the physicochemical properties of a molecule, such as its solubility, acidity, and ability to form hydrogen bonds. These properties are critical for the biological activity of a drug, as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. The ability to fine-tune these properties through modifications of the carboxylic acid group is a powerful tool in the hands of medicinal chemists.

From a reactivity standpoint, the acetic acid functionality can participate in a variety of chemical reactions. It can act as a proton donor, influencing the pH of its local environment, or as a nucleophile in certain reactions. In the synthesis of fluorenyl-hydrazonothiazole derivatives, glacial acetic acid is used as a catalytic amount, showcasing its role in promoting chemical reactions. mdpi.comresearchgate.net

The Road Ahead: Current Research and Future Prospects for 2 9 Oxo 9h Fluoren 2 Yl Acetic Acid Derivatives

Strategies for Constructing the 9-Oxo-9H-fluorene Core

The formation of the tricyclic fluorenone system is the foundational step in the synthesis of this compound. This can be achieved through various synthetic strategies, primarily involving either the cyclization of biphenyl (B1667301) precursors or the oxidation of a pre-existing fluorene (B118485) scaffold.

Cyclization Approaches to Fluorenone Systems

Intramolecular cyclization reactions of appropriately substituted biphenyls are a common method for constructing the 9-oxo-9H-fluorene core. These reactions typically involve the formation of a new carbon-carbon bond to close the five-membered central ring. A variety of cyclization strategies have been developed, often utilizing transition metal catalysis. For instance, palladium-catalyzed carbonylative cyclization of 2-halobiaryls provides an efficient route to substituted fluorenones.

Another approach involves the intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acids or their derivatives. This acid-catalyzed reaction effectively closes the five-membered ring to yield the fluorenone structure. The choice of catalyst and reaction conditions is crucial to ensure high yields and avoid side reactions.

Cyclization MethodPrecursorKey Reagents/CatalystsDescription
Carbonylative Cyclization2-HalobiarylPalladium catalyst, COA palladium-catalyzed reaction that incorporates a carbonyl group from carbon monoxide to form the fluorenone bridge.
Friedel-Crafts AcylationBiphenyl-2-carboxylic acidStrong acid (e.g., H₂SO₄, PPA)An intramolecular electrophilic aromatic substitution where the carboxylic acid or its derivative acylates the adjacent aromatic ring.

Oxidation of Fluorene Precursors to 9-Oxo-9H-fluorene

An alternative and widely used method for preparing the 9-oxo-9H-fluorene core is the oxidation of fluorene itself or its substituted derivatives. The methylene (B1212753) bridge at the C-9 position of fluorene is susceptible to oxidation to a carbonyl group. A variety of oxidizing agents and conditions have been employed for this transformation.

Common oxidizing agents include chromates, such as sodium dichromate in acetic acid, as well as permanganates and molecular oxygen in the presence of a catalyst. The choice of oxidant and reaction conditions can be tailored based on the presence of other functional groups in the fluorene molecule to avoid undesired side reactions. For industrial-scale synthesis, methods utilizing air or molecular oxygen as the oxidant are often preferred due to their cost-effectiveness and environmental friendliness. For example, the oxidation of fluorene can be achieved with high yield and purity using air as the oxidant in the presence of a base like sodium hydroxide (B78521) and a solvent such as dimethyl sulfoxide (B87167) google.com.

Oxidation MethodStarting MaterialOxidizing AgentTypical ConditionsYield (%)
Chromate OxidationFluoreneSodium dichromateAcetic acid, heatHigh
Air/Oxygen OxidationFluoreneAir/O₂ with catalyst (e.g., NaOH)Dimethyl sulfoxide (DMSO)>85 google.com

Regioselective Functionalization at the C-2 Position of 9-Oxo-9H-fluorene

Once the 9-oxo-9H-fluorene core is obtained, the next critical step is the introduction of a functional group at the C-2 position. This regioselectivity is crucial for the synthesis of the target molecule. The directing effects of the existing carbonyl group and the aromatic rings influence the position of substitution.

Organometallic Coupling Methodologies

For precursors that are halogenated at the C-2 position, such as 2-bromo-9-fluorenone (B123733), organometallic cross-coupling reactions are a powerful tool for introducing carbon-based functional groups. Reactions like the Suzuki, Heck, and Sonogashira couplings can be utilized to form new carbon-carbon bonds at the C-2 position. These reactions offer a high degree of control and functional group tolerance. For example, a Suzuki coupling reaction could be envisioned to introduce a two-carbon unit that could be subsequently converted to the acetic acid group.

Introduction of the Acetic Acid Moiety to the Fluorenone Scaffold

The final stage of the synthesis involves the conversion of the functional group at the C-2 position into the acetic acid side chain (-CH₂COOH). The specific method for this transformation depends on the nature of the precursor functional group.

One plausible route starts from 2-acetyl-9-fluorenone (B1619993). The acetyl group can be oxidized to a carboxylic acid group, yielding 9-oxo-9H-fluorene-2-carboxylic acid. A known method for a similar transformation on 2-acetylfluorene (B1664035) involves oxidation with sodium dichromate in acetic acid prepchem.com. This carboxylic acid can then be subjected to a homologation reaction to extend the carbon chain by one methylene unit.

The Arndt-Eistert reaction is a classic and effective method for the one-carbon homologation of carboxylic acids organic-chemistry.orgwikipedia.orgnrochemistry.com. This reaction sequence involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of water furnishes the desired homologous carboxylic acid, in this case, this compound organic-chemistry.orgwikipedia.orgnrochemistry.com.

Another potential, though less direct, pathway could involve the Willgerodt-Kindler reaction on 2-acetyl-9-fluorenone wikipedia.orgmsu.eduorganic-chemistry.org. This reaction converts an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid with the same number of carbons, but with the functional group at the terminal position of the alkyl chain. Subsequent hydrolysis would yield the desired acetic acid derivative.

Precursor at C-2Reaction SequenceKey ReagentsFinal Product
-COCH₃ (Acetyl)1. Oxidation to Carboxylic Acid2. Arndt-Eistert Homologation1. Na₂Cr₂O₇, CH₃COOH2. i) SOCl₂, ii) CH₂N₂, iii) H₂O, Ag₂O-CH₂COOH (Acetic Acid)
-Br (Bromo)1. Cyanation2. Hydrolysis1. CuCN2. H₃O⁺, heat-CH₂COOH (Acetic Acid)

Carbonylation Reactions on Halogenated Intermediates

A powerful and direct method for introducing the carboxylic acid group is through the palladium-catalyzed carbonylation of a halogenated fluorenone precursor, typically 2-bromo-9-fluorenone or 2-iodo-9-fluorenone. This reaction involves the insertion of carbon monoxide (CO) into the aryl-halide bond, followed by trapping with a nucleophile. To obtain the acetic acid, the initial carbonylation product, an acylpalladium intermediate, can be subjected to hydrolysis.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by CO insertion to form an acylpalladium(II) complex. Subsequent reaction with water or a protected equivalent, followed by deprotection, yields the desired carboxylic acid. However, a more common approach to achieve the acetic acid moiety is a two-step process involving an initial carbonylation to form an ester (using an alcohol as the nucleophile) or an aldehyde (via reductive carbonylation), which is then further elaborated. acs.org For direct carboxylation, high pressures of CO and specific catalytic systems are often required. A more versatile approach involves a carbonylative coupling reaction, for example, a Sonogashira coupling followed by oxidation, or a Heck-type carbonylation. nih.govorganic-chemistry.org

A plausible route involves the palladium-catalyzed alkoxycarbonylation of 2-bromo-9-fluorenone to yield a methyl or ethyl ester, which is subsequently hydrolyzed to the final carboxylic acid. This method benefits from milder conditions compared to direct carboxylation. nih.gov

Table 1: Representative Catalytic Systems for Palladium-Catalyzed Carbonylation of Aryl Halides This table presents plausible catalytic systems for the carbonylation of 2-bromo-9-fluorenone based on general literature for aryl bromides.

Catalyst PrecursorLigandBaseSolventTypical Conditions
Pd(OAc)2XantphosNa2CO3Toluene/Methanol (B129727)1 atm CO, 70-80 °C
PdCl2(PPh3)2-Et3NDMF/Methanol5-15 bar CO, 100-120 °C
Pd(dba)2dppfK2CO3Dioxane/Ethanol10 bar CO, 110 °C

Derivatization of Methyl or Hydroxymethyl Precursors at C-2

Alternative synthetic routes commence with fluorenone precursors already bearing a one-carbon substituent at the C-2 position, such as a methyl or hydroxymethyl group. These groups can then be oxidized to afford the target acetic acid.

Starting from 2-methyl-9-fluorenone, the synthesis can proceed via radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) to form 2-(bromomethyl)-9-fluorenone. This intermediate can then be converted to the nitrile, 2-(cyanomethyl)-9-fluorenone, via nucleophilic substitution with sodium or potassium cyanide. Subsequent acidic or basic hydrolysis of the nitrile furnishes this compound.

Alternatively, if 2-hydroxymethyl-9-fluorenone is the precursor, a two-step oxidation sequence is required. The primary alcohol is first oxidized to the corresponding aldehyde, 2-formyl-9-fluorenone, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). The resulting aldehyde can then be further oxidized to the carboxylic acid using stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). This route requires careful control of oxidation states to avoid over-oxidation or side reactions.

A particularly relevant method starting from an acetyl precursor is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction converts aryl alkyl ketones, such as 2-acetyl-9-fluorenone, into the corresponding thioamide by heating with elemental sulfur and a secondary amine like morpholine. The resulting thiomorpholide can then be hydrolyzed under acidic or basic conditions to yield the desired this compound. researchgate.net This one-pot rearrangement and oxidation is a powerful tool for migrating a carbonyl function to the terminal position of an alkyl chain and establishing the carboxylic acid derivative. semanticscholar.org

Specific Approaches for this compound Formation

Beyond the general strategies, more specific multi-step syntheses can be employed. One such approach is the malonic ester synthesis. This method would begin with 2-(bromomethyl)-9-fluorenone, which can be reacted with diethyl malonate in the presence of a base like sodium ethoxide. The resulting diester intermediate is then hydrolyzed and decarboxylated upon heating in acidic conditions to yield the final product, this compound. This classical method offers a reliable way to extend a carbon chain by one carboxylic acid unit.

Another specific approach involves the oxidation of 2-ethyl-9-fluorenone. Vigorous oxidation of the ethyl side chain, for instance with hot alkaline potassium permanganate followed by acidic workup, can cleave the terminal methyl group and oxidize the benzylic carbon directly to the carboxylic acid. The harsh conditions, however, may not be compatible with other sensitive functional groups on the fluorenone ring.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of any synthetic route, particularly those involving catalysis, are highly dependent on the reaction conditions. For the synthesis of this compound via carbonylation of 2-bromo-9-fluorenone, careful optimization of the catalytic system, solvent, and temperature is paramount.

Catalytic Systems and Ligand Effects

In palladium-catalyzed carbonylation, the choice of ligand is crucial as it influences the catalyst's stability, activity, and selectivity. researchgate.net For the carbonylation of aryl bromides, phosphine (B1218219) ligands are commonly employed.

Monodentate Ligands: Simple phosphine ligands like triphenylphosphine (B44618) (PPh₃) are effective but may require higher temperatures or pressures.

Bidentate Ligands: Bidentate phosphine ligands, particularly those with a large natural bite angle like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), often exhibit superior performance. nih.gov These ligands can stabilize the palladium center, promote reductive elimination, and facilitate catalysis at lower temperatures and pressures. nih.gov Xantphos, for instance, has been shown to be effective for carbonylations at atmospheric pressure. nih.gov The use of N-P type carbazole-derived ligands has also shown high efficiency in related carbonylation reactions. rsc.org

The palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can also influence the reaction, although the active Pd(0) species is typically formed in situ. The catalyst loading is another parameter to optimize, usually ranging from 1-5 mol%.

Solvent and Temperature Influence on Reaction Outcomes

The choice of solvent significantly impacts the solubility of reagents, catalyst stability, and reaction rates. google.com For alkoxycarbonylation reactions, a mixture of an inert solvent (like toluene, DMF, or dioxane) and the alcohol nucleophile (e.g., methanol, ethanol) is typically used. Polar aprotic solvents such as DMF or DMA can favor carboxylation but may also lead to side reactions like decarbonylation at high temperatures. acs.orggoogle.com

Temperature is a critical parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and the formation of byproducts, such as dehalogenated fluorenone. acs.org For aryl bromides, temperatures in the range of 80-120 °C are common. nih.gov The optimal temperature represents a balance between achieving a reasonable reaction time and minimizing undesirable side reactions. acs.org Similarly, the pressure of carbon monoxide is a key variable; while higher pressures can increase the rate of CO insertion, systems utilizing advanced ligands can often operate efficiently at or near atmospheric pressure. nih.gov

Table 2: Influence of Reaction Parameters on a Model Alkoxycarbonylation of 2-Bromo-9-fluorenone This table illustrates the expected trends in optimizing the synthesis of a precursor ester.

ParameterVariationExpected Outcome on Yield/SelectivityRationale
LigandPPh3 vs. XantphosXantphos generally provides higher yields at lower T/P.Stabilizes catalytic species, promotes key mechanistic steps.
Temperature80 °C vs. 120 °C vs. 140 °CYield may increase initially, then decrease at higher temperatures.Balance between reaction rate and catalyst decomposition/side reactions. acs.org
SolventToluene vs. DMFDMF may increase rate but can lead to byproducts at high T.Solvent polarity affects catalyst stability and reaction pathways. google.com
CO Pressure1 atm vs. 10 atmHigher pressure can increase rate but may not be necessary with optimal catalyst.Increases concentration of CO, favoring the carbonylation step.

Advanced Purification Techniques for Academic Synthesis of this compound

Obtaining analytically pure this compound from a crude reaction mixture requires effective purification techniques. The choice of method depends on the nature of the impurities present.

Recrystallization: This is the most common and effective method for purifying solid organic compounds. umass.edulibretexts.org The selection of an appropriate solvent is critical. An ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature. tcu.edu For a carboxylic acid like the target molecule, polar solvents are generally suitable. Potential solvents or solvent systems include ethanol, acetic acid, ethyl acetate (B1210297), or mixtures like ethanol/water or dioxane/water. tcu.edu The process involves dissolving the crude solid in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly and undisturbed to induce the formation of well-defined crystals. The pure crystals are then collected by filtration. umass.eduillinois.edu

Column Chromatography: If recrystallization fails to remove impurities with similar solubility profiles, silica (B1680970) gel column chromatography is employed. ucf.edu For separating a carboxylic acid, a moderately polar mobile phase is typically used. A gradient elution starting with a less polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the polarity (by increasing the proportion of ethyl acetate and perhaps adding a small amount of acetic acid or methanol) is often effective. The acetic acid in the eluent helps to suppress the ionization of the target compound's carboxyl group, reducing tailing on the silica gel column. nih.gov The fractions are collected and analyzed (e.g., by thin-layer chromatography), and those containing the pure product are combined and the solvent evaporated.

Acid-Base Extraction: As the target compound is a carboxylic acid, it can be selectively separated from non-acidic impurities through acid-base extraction. The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer. The aqueous layer is then separated and re-acidified (e.g., with dilute HCl), causing the pure carboxylic acid to precipitate out. The solid can then be collected by filtration and may be further purified by recrystallization.

Chromatographic Separation Methodologies

Column chromatography is a fundamental purification technique for fluorene derivatives, including this compound. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of these two phases is critical for achieving effective separation.

For compounds in the fluorene family, the stationary phase is typically a polar adsorbent such as silica gel or alumina. The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the stationary phase. The separation mechanism is based on the polarity of the molecules in the mixture. Compounds with higher polarity will adhere more strongly to the polar stationary phase and therefore move more slowly down the column, while less polar compounds will travel more quickly with the mobile phase and elute first.

Given that this compound possesses a polar carboxylic acid group, its separation from less polar impurities is readily achievable using column chromatography. A solvent system is chosen to provide a good separation factor between the target compound and its impurities. Typically, a gradient of solvents with increasing polarity is used to first elute the less polar impurities, followed by the elution of the more polar target compound. Common solvent systems for the chromatography of fluorene derivatives include mixtures of hexane and ethyl acetate.

Interactive Table: Representative Chromatographic Systems for Fluorene Derivatives

Stationary Phase Mobile Phase (Eluent) Compound Class Principle of Separation
Silica Gel Hexane/Ethyl Acetate Fluorene derivatives Polarity-based separation
Alumina Dichloromethane/Hexane Fluorenone and related ketones Adsorption chromatography

Crystallization and Recrystallization Protocols

Crystallization is a powerful purification technique for solids, which relies on the differences in solubility of a compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

For fluorene derivatives, the choice of solvent is dictated by the polarity of the specific compound. For instance, the relatively non-polar fluorene can be effectively recrystallized from a non-polar solvent like toluene. In contrast, for more polar derivatives such as those containing carboxylic acid functional groups, a more polar solvent or a mixed solvent system may be required.

The general procedure for the recrystallization of this compound would involve dissolving the impure solid in a minimum amount of a suitable hot solvent. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly and undisturbed, which promotes the formation of pure crystals of the target compound, leaving the soluble impurities behind in the solvent. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual impurities.

The selection of an appropriate solvent is a critical step and often requires empirical testing. For carboxylic acid derivatives of fluorenone, solvents such as acetic acid or mixtures containing ethyl acetate could be suitable candidates for recrystallization.

Interactive Table: Solvent Selection for Recrystallization of Fluorene Derivatives

Compound Recrystallization Solvent(s) Rationale for Solvent Choice
Fluorene Toluene "Like dissolves like": Non-polar compound dissolves in a non-polar solvent.
9-Fluorenone (B1672902) Ethanol The ketone group increases polarity, requiring a more polar solvent than for fluorene.

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a versatile functional handle that readily participates in a variety of chemical transformations common to carboxylic acids.

Esterification Reactions and Kinetic Studies

The esterification of this compound can be achieved through standard acid-catalyzed procedures, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid.

While specific kinetic data for the esterification of this compound is not extensively documented in publicly available literature, the kinetics can be expected to follow general trends observed for the esterification of other aromatic carboxylic acids. The rate of reaction is influenced by factors such as temperature, the concentration of reactants and catalyst, and the steric hindrance of the alcohol. For instance, primary alcohols would be expected to react more rapidly than secondary or tertiary alcohols.

Table 1: General Conditions for Esterification of Aromatic Carboxylic Acids

CatalystAlcoholSolventTemperature (°C)Typical Yield (%)
H₂SO₄MethanolMethanol (excess)Reflux>90
H₂SO₄EthanolEthanol (excess)Reflux>90
HClPropanolPropanol (excess)Reflux85-95
TsOHButanolTolueneReflux (Dean-Stark)80-90

This table presents typical conditions and yields for the esterification of aromatic carboxylic acids and serves as a general guideline for the esterification of this compound.

Amide Bond Formation and Peptide Coupling Analogues

The carboxylic acid functionality of this compound can be readily converted to amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity, as the direct reaction with an amine is often slow and requires high temperatures.

Common methods for activating the carboxylic acid include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the amine. Alternatively, a wide array of peptide coupling reagents can be employed for direct amide bond formation under milder conditions. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

The use of this compound in the synthesis of peptide analogues is plausible, where it could be incorporated as a non-natural amino acid analogue or as a capping agent. The fluorenone moiety would introduce a rigid, aromatic scaffold into the peptide chain, potentially influencing its conformation and biological activity. The solid-phase peptide synthesis (SPPS) methodology, which relies on the sequential addition of amino acids to a growing peptide chain attached to a solid support, could be adapted to include this compound. nih.gov The carboxylic acid would be activated in situ using standard coupling reagents like HBTU or HATU for coupling to the free amino group of the resin-bound peptide. researchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

ReagentActivating AgentByproductsKey Features
Thionyl chloride (SOCl₂)Acyl chloride formationSO₂, HClHighly reactive, requires careful handling
DCC (Dicyclohexylcarbodiimide)O-acylisoureaDicyclohexylurea (DCU)High yielding, DCU precipitation can aid purification
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)O-acylisoureaWater-soluble ureaByproduct easily removed by aqueous workup
HBTU/HATUOBt/OAt active esterTetramethylurea, HOBt/HOAtEfficient for sterically hindered couplings, low racemization

This table summarizes common reagents used for amide bond formation, which are applicable to this compound.

Decarboxylation Pathways and Related Transformations

Decarboxylation, the removal of a carboxyl group as carbon dioxide, from a simple aromatic acetic acid like this compound is generally not a facile process and typically requires harsh conditions, such as high temperatures. The stability of the resulting carbanion is a key factor in determining the ease of decarboxylation. For this compound, the resulting benzylic-type carbanion would be stabilized by the aromatic fluorenone system.

Chemical Transformations of the 9-Oxo-9H-fluorene Moiety

The fluorenone core of the molecule possesses its own distinct reactivity, centered around the carbonyl group and the aromatic rings.

Carbonyl Group Reactivity (e.g., nucleophilic addition, reduction)

The carbonyl group of the fluorenone moiety is susceptible to nucleophilic attack. The carbon atom of the C=O bond is electrophilic due to the electronegativity of the oxygen atom. This allows for the addition of a wide range of nucleophiles.

A common reaction of the fluorenone carbonyl is its reduction to the corresponding alcohol, 9-hydroxy-fluoren-2-yl)acetic acid. A mild and selective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). webassign.netwebassign.netbu.edu The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. webassign.netreddit.com The hydride ion (H⁻) from NaBH₄ acts as the nucleophile, attacking the carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. reddit.com

Table 3: Reduction of 9-Fluorenone to 9-Fluorenol with Sodium Borohydride

ReactantReducing AgentSolventTemperatureProduct
9-FluorenoneSodium Borohydride (NaBH₄)MethanolRoom Temperature9-Fluorenol

This table provides a representative example of the reduction of the 9-fluorenone carbonyl group, a reaction that would be applicable to this compound.

Other nucleophiles, such as Grignard reagents (RMgX), can also add to the carbonyl group to form tertiary alcohols. rsc.org However, in the case of this compound, the acidic proton of the carboxylic acid group would first react with the Grignard reagent in an acid-base reaction. masterorganicchemistry.com Therefore, protection of the carboxylic acid group, for example as an ester, would be necessary before carrying out a Grignard addition to the carbonyl group.

Aromatic Substitution Reactions on the Fluorenone Ring System

For example, nitration of 9-fluorenone can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid, leading to the formation of nitro-substituted fluorenones. orgsyn.org The positions of nitration are influenced by the reaction conditions. The synthesis of 2,4,7-trinitrofluorenone from fluorenone is a well-established procedure. orgsyn.org Given that the starting material already has a substituent at the 2-position, nitration of this compound would be expected to occur at other available positions on the aromatic rings, with the precise regioselectivity being a subject for experimental determination. Similarly, electrophilic bromination of fluorenones can be carried out to introduce bromine atoms onto the aromatic rings. researchgate.net

Photochemical Reactions and Photoinduced Transformations

The photochemical behavior of this compound is dictated by the electronic properties of its constituent fluorenone and acetic acid moieties. The fluorenone core is a well-known photosensitizer, and upon absorption of ultraviolet (UV) light, it can undergo excitation to a singlet excited state, followed by efficient intersystem crossing to a triplet excited state. This triplet state is the primary initiator of the subsequent photochemical reactions.

One of the key photoinduced transformations of compounds with a benzophenone-like carbonyl group, such as the fluorenone in this compound, is the abstraction of a hydrogen atom. This can occur from a suitable hydrogen donor in the surrounding medium or intramolecularly. Given the presence of the acetic acid side chain, intramolecular hydrogen abstraction is a plausible pathway, potentially leading to the formation of a biradical species.

Furthermore, the presence of the carboxylic acid group introduces the possibility of photodecarboxylation. The photochemistry of ketoprofen (B1673614) (2-(3-benzoylphenyl)propionic acid), a structurally related non-steroidal anti-inflammatory drug, has been extensively studied and serves as a valuable model. researchmap.jpacs.orgnih.gov Upon UV irradiation, ketoprofen is known to undergo decarboxylation, leading to the formation of radical intermediates. researchmap.jp This process is a significant contributor to its photosensitizing effects. nih.gov By analogy, this compound is expected to exhibit similar photochemical reactivity, potentially leading to the formation of a benzyl-type radical centered on the carbon adjacent to the fluorenone ring after the loss of carbon dioxide.

The photochemical reactions of this compound can also be influenced by the solvent and the presence of other molecules. In protic solvents, the excited state of the fluorenone moiety can be quenched, while in the presence of biological molecules such as amino acids, photoinduced electron transfer or hydrogen abstraction reactions can occur, as has been observed with ketoprofen. acs.org

Comprehensive Mechanistic Elucidation of Key Reactions

The direct identification and isolation of reactive intermediates in the photochemical reactions of this compound are challenging due to their transient nature. However, based on studies of analogous compounds, the key intermediates can be inferred.

Upon UV excitation, the primary intermediate is the triplet excited state of the fluorenone moiety. This species is a potent hydrogen abstractor and can lead to the formation of a ketyl radical on the fluorenone carbonyl group and a corresponding radical on the hydrogen donor.

In the event of photodecarboxylation, a key intermediate would be the 2-(9-oxo-9H-fluoren-2-yl)methyl radical. This radical can be stabilized by resonance with the fluorenone ring system. The formation of such radical intermediates has been confirmed in studies of ketoprofen through techniques like transient absorption spectroscopy. researchmap.jp Further reaction of this radical with oxygen can lead to the formation of peroxy radicals and subsequent degradation products.

The table below summarizes the likely key intermediates in the photochemical reactions of this compound.

IntermediateStructureMethod of GenerationPotential Fate
Triplet Excited State[C₁₅H₉O₃]*UV excitationHydrogen abstraction, energy transfer
Ketyl RadicalC₁₅H₁₀O₃•Hydrogen abstraction by the triplet excited stateDimerization, reaction with other radicals
2-(9-Oxo-9H-fluoren-2-yl)methyl RadicalC₁₄H₉O•PhotodecarboxylationReaction with oxygen, dimerization, hydrogen abstraction

The photochemical reaction pathways of this compound can be mapped based on the identified intermediates. The primary pathway initiated by UV irradiation involves the following steps:

Excitation: The ground state molecule absorbs a photon, leading to the formation of the singlet excited state, which then undergoes intersystem crossing to the more stable triplet excited state.

Initiation: The triplet excited state can then proceed via two main pathways:

Hydrogen Abstraction: It can abstract a hydrogen atom from a donor molecule (e.g., solvent, another molecule of the acid) to form a ketyl radical.

Photodecarboxylation: The excited state can induce the cleavage of the C-C bond in the acetic acid side chain, releasing carbon dioxide and forming the 2-(9-oxo-9H-fluoren-2-yl)methyl radical.

Propagation/Termination: The radical intermediates formed can undergo a variety of subsequent reactions, including:

Reaction with molecular oxygen to form peroxy radicals, which can lead to further degradation products.

Dimerization to form stable products.

Abstraction of hydrogen atoms from other molecules to propagate a radical chain reaction.

Advanced Spectroscopic and Structural Characterization of 2 9 Oxo 9h Fluoren 2 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms and the spatial relationships between them.

High-resolution proton (¹H) NMR spectroscopy is the cornerstone of structural elucidation, offering insights into the chemical environment of each proton in a molecule. In the case of 2-(9-Oxo-9H-fluoren-2-yl)acetic acid, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the fluorenone core and the methylene (B1212753) protons of the acetic acid side chain.

The aromatic region of the spectrum is expected to be complex due to the coupling between adjacent protons. Based on the analysis of a closely related compound, 9-oxo-9H-fluorene-2-carboxylic acid, the aromatic protons would likely appear in the range of 7.3 to 8.2 ppm. The specific chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the ketone and the acetic acid groups. The methylene protons of the acetic acid group (-CH₂COOH) would typically appear as a singlet in the range of 3.5-4.0 ppm, shifted downfield due to the proximity of the aromatic ring and the carboxylic acid group. The acidic proton of the carboxyl group would be observed as a broad singlet at a much lower field, typically above 10 ppm, and its position can be concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J) in Hz
Aromatic Protons7.3 - 8.2Multiplet~7-8 Hz (ortho), ~1-2 Hz (meta)
Methylene (-CH₂-)3.5 - 4.0SingletN/A
Carboxylic Acid (-COOH)> 10Broad SingletN/A

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ketone group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carboxylic acid carbonyl carbon would appear around 170-180 ppm. The aromatic carbons would resonate in the region of 120-150 ppm, with the exact shifts depending on their position relative to the substituents. The methylene carbon of the acetic acid side chain would be found further upfield, likely in the 35-45 ppm range.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Ketone Carbonyl (C=O)190 - 200
Carboxylic Acid Carbonyl (C=O)170 - 180
Aromatic Carbons120 - 150
Methylene Carbon (-CH₂-)35 - 45

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. In the aromatic region, cross-peaks in the COSY spectrum would connect adjacent protons, allowing for the assignment of the spin systems within the fluorenone rings. github.iochemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). github.iosdsu.edu This is instrumental in assigning the carbon signals for all protonated carbons by correlating the known proton chemical shifts to their attached carbons. For instance, the signal for the methylene protons would show a cross-peak with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. github.iosdsu.edu This technique is particularly valuable for identifying quaternary (non-protonated) carbons, such as the carbonyl carbons and the substituted aromatic carbons, by observing their long-range correlations with nearby protons. For example, the methylene protons would show correlations to the carboxylic acid carbonyl carbon and the aromatic carbon to which the acetic acid group is attached.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₅H₁₀O₃), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its elemental composition with a high degree of confidence.

Interactive Data Table: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M]C₁₅H₁₀O₃238.06299
[M+H]⁺C₁₅H₁₁O₃⁺239.07027
[M-H]⁻C₁₅H₉O₃⁻237.05572

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the structure of the parent molecule. The fragmentation of this compound would likely proceed through characteristic pathways.

A primary fragmentation would be the loss of the carboxymethyl radical (•CH₂COOH) or the neutral loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). Another significant fragmentation pathway would involve the cleavage of the bond between the aromatic ring and the acetic acid side chain, leading to the formation of a stable fluorenone cation. The analysis of these fragmentation patterns provides a fingerprint of the molecule's structure and confirms the connectivity of its constituent parts.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for the conformational analysis of this compound. The vibrational spectrum of this molecule is dominated by the characteristic modes of its constituent parts: the fluorenone core, the carboxylic acid group, and the interconnecting methylene bridge.

The key vibrational modes for this compound can be assigned to specific functional groups. The fluorenone moiety is characterized by a strong C=O stretching vibration, typically observed in the range of 1710-1720 cm⁻¹ in the IR spectrum. The aromatic C-H stretching vibrations of the fluorene (B118485) ring system appear above 3000 cm⁻¹, while the aromatic C=C stretching modes are found in the 1450-1600 cm⁻¹ region.

The carboxylic acid group introduces several distinct vibrational signatures. The O-H stretching vibration of the carboxylic acid dimer is typically a broad band in the IR spectrum, spanning from 2500 to 3300 cm⁻¹. The C=O stretching of the carboxylic acid is expected around 1700-1720 cm⁻¹, potentially overlapping with the ketone C=O stretch. The C-O stretching and O-H bending modes are also characteristic and are expected in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively. The methylene (-CH₂-) bridge will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and scissoring/bending vibrations around 1450 cm⁻¹.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, aiding in the analysis of the fluorenone backbone. The symmetric stretching of the C=O bonds may also be observed. Conformational analysis can be approached by studying shifts in these vibrational frequencies, which can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 1: Expected Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Carboxylic AcidO-H Stretch (dimer)2500-3300 (broad)IR
AromaticC-H Stretch3000-3100IR, Raman
Methylene (-CH₂-)C-H Stretch2850-2960IR, Raman
Ketone (Fluorenone)C=O Stretch1710-1720IR
Carboxylic AcidC=O Stretch1700-1720IR
AromaticC=C Stretch1450-1600IR, Raman
Methylene (-CH₂-)Scissoring~1450IR
Carboxylic AcidO-H Bend1395-1440IR
Carboxylic AcidC-O Stretch1210-1320IR

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For this compound, this technique provides precise information on its molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern its crystal packing.

The single-crystal X-ray diffraction analysis of this compound would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This allows for an unambiguous determination of its conformation in the crystalline state. Key conformational features of interest include the planarity of the fluorenone ring system and the orientation of the acetic acid side chain relative to the aromatic core. The stereochemistry of the molecule, if chiral derivatives are considered, would also be definitively established.

The presence of both a hydrogen-bond donor (the carboxylic acid -OH) and acceptors (the carboxylic and ketone C=O groups) in this compound suggests that hydrogen bonding will play a dominant role in its crystal structure. It is highly probable that the carboxylic acid groups will form centrosymmetric dimers via strong O-H···O hydrogen bonds. These dimers can then be further linked into more extended networks.

In addition to hydrogen bonding, the planar aromatic fluorenone core is expected to participate in π-stacking interactions. These non-covalent interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent molecules, contribute significantly to the stabilization of the crystal structure. The specific geometry of these π-stacking interactions (e.g., face-to-face or offset) would be revealed by X-ray crystallography. The interplay of hydrogen bonding and π-stacking dictates the final three-dimensional supramolecular architecture. researchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeParticipating GroupsExpected Geometry/Features
Hydrogen BondingCarboxylic Acid Dimer (O-H···O)Centrosymmetric R²₂(8) graph set motif.
Hydrogen BondingCarboxylic Acid to Ketone (O-H···O=C)Potential for catemeric chains or other motifs.
π-StackingFluorenone RingsParallel displaced or T-shaped arrangements.
C-H···O InteractionsAromatic/Methylene C-H and Carbonyl OxygensWeak interactions contributing to overall packing stability.

Computational and Theoretical Investigations on 2 9 Oxo 9h Fluoren 2 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have been instrumental in elucidating the electronic behavior of 2-(9-Oxo-9H-fluoren-2-yl)acetic acid. These methods offer a molecular-level understanding of its properties.

Density Functional Theory (DFT) has been successfully applied to investigate the ground state properties of this compound. Specifically, calculations using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with the 6-31G(d,p) basis set have been performed to determine the equilibrium molecular geometry of the compound. researchgate.net This level of theory is widely used for its balance of computational cost and accuracy in predicting the structural parameters of organic molecules. The calculations provide a precise three-dimensional model of the molecule in its lowest energy state, which serves as the foundation for further analysis, including vibrational frequency and electronic property predictions. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the energies of these orbitals have been calculated. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily excitable and chemically reactive.

Calculated Frontier Orbital Energies
ParameterEnergy (eV)
EHOMO-6.21
ELUMO-2.58
Energy Gap (ΔE)3.63

While the Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack by mapping the charge distribution, detailed research findings specifically presenting the MEP surface map for this compound were not available in the consulted literature. Such a map would typically show negative potential regions (in red) around electronegative atoms like oxygen, indicating sites prone to electrophilic attack, and positive regions (in blue) around hydrogen atoms, indicating sites for nucleophilic attack.

Conformational Analysis through Computational Methods

Understanding the conformational landscape of a molecule is critical as its three-dimensional shape influences its physical and biological properties.

A potential energy surface (PES) exploration is a computational method used to identify the stable conformers (energy minima) and transition states that connect them. While the equilibrium (ground state) geometry of this compound has been determined through DFT calculations, detailed research findings from a systematic exploration of its potential energy surface were not found in the reviewed scientific literature. researchgate.net Such a study would involve systematically changing key dihedral angles within the molecule, particularly around the acetic acid side chain, to map out the energy landscape and identify all low-energy conformations.

Molecular Mechanics and Molecular Dynamics Simulations

Computational studies utilizing molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for investigating the conformational landscape and dynamic behavior of molecules like this compound. While specific MM and MD studies on this particular compound are not extensively documented in publicly available literature, the methodologies are well-established and would be applied in a standard manner.

Molecular mechanics force fields, such as AMBER, CHARMM, or OPLS, would be employed to model the potential energy surface of the molecule. These force fields are collections of parameters that describe the energy of a molecule as a function of its atomic coordinates, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For this compound, the initial step would involve generating a three-dimensional structure and assigning appropriate atom types and charges. Energy minimization would then be performed to identify stable, low-energy conformations.

Molecular dynamics simulations would build upon this by introducing thermal energy and simulating the movement of atoms over time according to Newton's laws of motion. This allows for the exploration of the conformational space at a given temperature and provides insights into the flexibility and dynamic properties of the molecule. An MD simulation of this compound would likely focus on the rotational freedom of the acetic acid side chain relative to the rigid fluorenone core. The simulation would track the trajectory of each atom, from which various properties could be calculated, such as radial distribution functions to understand solvation, and root-mean-square deviation (RMSD) to assess structural stability.

Prediction and Interpretation of Spectroscopic Parameters

Computational NMR Chemical Shift Predictions

The standard approach involves optimizing the geometry of the molecule at a chosen level of theory and basis set, followed by a Gauge-Including Atomic Orbital (GIAO) calculation to determine the NMR shielding tensors. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations would be expected to predict distinct chemical shifts for the protons and carbons of the fluorenone core and the acetic acid side chain. The aromatic protons would appear in the downfield region of the ¹H NMR spectrum, with their precise shifts influenced by the electron-withdrawing effect of the ketone and the substitution pattern. The methylene (B1212753) protons of the acetic acid group would exhibit a characteristic singlet, and the carboxylic acid proton would be a broad singlet further downfield. In the ¹³C NMR spectrum, the carbonyl carbon of the fluorenone core would be the most downfield signal. The aromatic carbons would have a range of chemical shifts, and the methylene and carboxyl carbons of the side chain would also be readily identifiable.

A hypothetical table of predicted NMR chemical shifts for this compound, based on typical values for similar structures, is presented below.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H17.2-7.8-
H37.2-7.8-
H47.2-7.8-
H57.2-7.8-
H67.2-7.8-
H77.2-7.8-
H87.2-7.8-
CH₂3.5-4.040-45
COOH10.0-12.0170-175
C1-120-135
C2-135-145
C3-120-135
C4-120-135
C4a-130-140
C4b-140-150
C5-120-135
C6-120-135
C7-120-135
C8-120-135
C8a-130-140
C9-190-195
C9a-140-150
CH₂-40-45
COOH-170-175

Vibrational Frequency Calculations and Assignment

Theoretical vibrational frequency calculations are instrumental in the assignment of experimental infrared (IR) and Raman spectra. arxiv.orgcore.ac.uk DFT calculations are commonly used to compute the harmonic vibrational frequencies and their corresponding intensities. While a specific vibrational analysis of this compound is not found in the literature, studies on 9-fluorenone (B1672902) and its derivatives provide a basis for understanding its expected vibrational modes. tandfonline.comresearchgate.net

Following a geometry optimization, a frequency calculation is performed at the same level of theory. The results provide a set of vibrational modes, their frequencies (typically in cm⁻¹), and their IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

For this compound, the calculated vibrational spectrum would be characterized by several key features. A strong absorption band corresponding to the C=O stretching of the fluorenone ketone would be expected in the range of 1700-1720 cm⁻¹. The C=O stretching of the carboxylic acid would also appear in this region, likely as a distinct or overlapping band. The O-H stretching of the carboxylic acid would be a broad band in the high-frequency region (2500-3300 cm⁻¹). Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be in the 2850-2960 cm⁻¹ range. The fingerprint region (below 1600 cm⁻¹) would contain a complex series of bands corresponding to aromatic C=C stretching, C-H bending, and other skeletal vibrations.

A table of predicted key vibrational frequencies for this compound is provided below, based on typical values for the constituent functional groups.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
Aromatic C-H stretch3000-3100Medium
Aliphatic C-H stretch (CH₂)2850-2960Medium
C=O stretch (ketone)1700-1720Strong
C=O stretch (carboxylic acid)1680-1710Strong
Aromatic C=C stretch1450-1600Medium to Strong
C-H bend1300-1450Medium
C-O stretch (carboxylic acid)1210-1320Strong
O-H bend (carboxylic acid)920-950Broad, Medium

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. arxiv.org For reactions involving this compound, computational methods could be used to map out the potential energy surface, providing insights into reaction pathways and kinetics.

For example, the synthesis of this compound itself, or its subsequent reactions, could be studied. DFT calculations are well-suited for locating the geometries of reactants, products, intermediates, and transition states. A transition state search algorithm, such as the synchronous transit-guided quasi-Newton (STQN) method, would be employed to find the saddle point on the potential energy surface that connects reactants and products.

Once a transition state is located, a frequency calculation is performed to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate. The intrinsic reaction coordinate (IRC) method can then be used to follow the reaction path downhill from the transition state to the connected reactants and products, verifying the proposed mechanism.

Applications and Advanced Research Directions Involving 2 9 Oxo 9h Fluoren 2 Yl Acetic Acid

2-(9-Oxo-9H-fluoren-2-yl)acetic Acid as a Synthetic Building Block

The reactivity of the carbonyl group, the carboxylic acid moiety, and the aromatic backbone makes this compound a valuable and versatile building block in synthetic organic chemistry.

The fluorene (B118485) nucleus is a fundamental component in the design of complex molecules tailored for specific, high-performance applications, particularly in photonics. Research has demonstrated the synthesis of sophisticated fluorescent donor-acceptor and acceptor-acceptor molecules that utilize the fluorenyl ring system as the central structural core. nih.gov These complex structures often exhibit large Stokes shifts, high fluorescence quantum yields, and significant two-photon absorption cross-sections, making them suitable for applications like two-photon fluorescence microscopy. nih.gov

The synthesis of these molecules, such as 7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-9H-fluoren-2-amine and its derivatives, showcases how the basic fluorene skeleton can be systematically functionalized. nih.gov While these examples start from other fluorene derivatives, the this compound molecule offers two distinct points of reactivity—the ketone at the 9-position and the acetic acid group at the 2-position—for building out similarly complex architectures. The acetic acid group, for instance, can be converted into an amide or ester to link the fluorene core to other functional units, while the ketone provides a site for nucleophilic addition or condensation reactions.

The 9-oxo-fluorene moiety serves as an excellent starting point for the synthesis of various heterocyclic compounds. The ketone group is readily condensed with binucleophilic reagents to form new rings fused to or substituted on the fluorene framework. A notable example is the synthesis of fluorenyl-hydrazonothiazole derivatives. mdpi.com In these syntheses, the process begins with the reaction of a fluorenone, the core of this compound, with thiosemicarbazide (B42300) to form 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.com

This intermediate subsequently undergoes the Hantzsch reaction with various α-halocarbonyl compounds to yield a library of thiazole (B1198619) derivatives. mdpi.com This strategy highlights the utility of the 9-oxo-fluorene scaffold in constructing complex heterocyclic systems. The acetic acid side chain on the target compound would remain as a functional handle for further modifications or to influence the properties of the final heterocyclic product.

Table 1: Examples of Heterocyclic Compounds Synthesized from a Fluorenone Scaffold mdpi.com
ReactantResulting Thiazole DerivativeSolvent/ConditionsYield (%)
Chloroacetaldehyde2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazoleTHF, reflux, 12h76
Ethyl 2-chloro-3-oxobutanoateEthyl 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylateTHF, NaOAc, reflux, 12h85
3-Chloro-2,4-pentanedione1-(2-(2-(9H-Fluoren-9-ylidene)hydrazinyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-oneTHF, NaOAc, reflux, 12h83
2,3-Dichloroquinoxaline2-(9H-Fluoren-9-ylidene)-1-(thiazolo[4,5-b]quinoxalin-2-yl)hydrazine1,4-Dioxane, NaOAc, reflux, 12h81

Role in the Development of Advanced Functional Materials

The unique photophysical properties of the fluorene core—namely its high photoluminescence quantum yield and thermal stability—make it a prime candidate for incorporation into advanced functional materials.

Fluorene-based polymers are widely investigated for use in optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The rigid and planar nature of the fluorene unit facilitates π-stacking and charge transport, while its derivatization allows for the fine-tuning of electronic properties such as the bandgap and emission color. researchgate.net

Copolymers are often designed by alternating electron-rich fluorene units with electron-deficient monomers to create donor-acceptor (D-A) systems. researchgate.net This architectural approach allows for control over the electronic structure and optoelectronic properties of the resulting polymer. This compound represents a potential monomer for such polymers. The carboxylic acid group provides a reactive site for polymerization reactions, such as polyester (B1180765) or polyamide formation, allowing the fluorene moiety to be integrated into a polymer backbone. The presence of the electron-withdrawing ketone group would further modify the electronic characteristics of the fluorene unit, potentially enhancing its electron-accepting properties in a D-A copolymer system.

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. The 9-fluorenone (B1672902) structure, which is the core of this compound, is structurally analogous to other well-known ketone-based photoinitiators, such as thioxanthone. nih.gov These molecules typically function as Type II photoinitiators, which, upon excitation by UV light, abstract a hydrogen atom from a co-initiator (often a tertiary amine) to generate the initiating radical. nih.gov

Patent literature cites the use of this compound in "photoimageable compositions," suggesting its role in photopolymerization processes. chiralen.com The carboxylic acid group offers the advantage of improving solubility in polar formulations or providing an anchor point to bind the initiator to a substrate or polymer backbone, thereby reducing the migration of residual initiator in the cured material.

Supramolecular Chemistry and Crystal Engineering Studies

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. This compound possesses multiple functional groups capable of forming strong and directional non-covalent interactions, making it an excellent candidate for studies in supramolecular chemistry.

The key interaction motifs expected are:

Carboxylic Acid Dimerization: Carboxylic acids are well-known to form robust hydrogen-bonded dimers, a highly predictable and stable supramolecular synthon.

π–π Stacking: The extensive aromatic system of the fluorene core can participate in π–π stacking interactions, leading to columnar or lamellar structures in the solid state.

Other Hydrogen Bonds: The ketone's carbonyl oxygen can act as a hydrogen bond acceptor, potentially interacting with weaker donors like C-H groups or other co-crystallizing agents.

Studies on related fluorene derivatives have provided insight into the packing behavior of this scaffold. For example, crystal structure analyses of 9,9-disubstituted fluorenes reveal the influence of weak intermolecular forces, such as C-H⋯π interactions, in stabilizing the crystal lattice. mdpi.com In derivatives containing hydroxyl groups, strong O-H⋯O hydrogen bonds dictate the primary supramolecular assembly. mdpi.com Given these precedents, this compound is expected to form highly ordered, hydrogen-bonded networks, with the potential for creating complex multi-component co-crystals or porous organic frameworks.

Design and Synthesis of Co-crystals and Cocrystals

The design and synthesis of co-crystals represent a significant strategy in crystal engineering to modify the physicochemical properties of solid-state materials. This approach involves the combination of two or more different molecular components in a crystalline lattice through non-covalent interactions. The carboxylic acid functional group present in this compound makes it a theoretically viable candidate for forming co-crystals with other molecules, particularly those containing complementary functional groups such as pyridines or other hydrogen bond acceptors.

However, a comprehensive search of available scientific databases and literature does not yield any specific studies detailing the design, synthesis, or characterization of co-crystals involving this compound. The research in this area tends to focus on more commonly available or synthetically accessible fluorene derivatives. General principles of co-crystal design suggest that the carboxylic acid moiety could form robust supramolecular synthons, such as the carboxylic acid-pyridine heterosynthon, but experimental validation for this specific compound is currently lacking in the published literature.

Exploration of Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The planar, aromatic core of the fluorenone structure, combined with the hydrogen-bonding capability of the carboxylic acid group, provides this compound with the requisite features for forming self-assembled systems. These interactions could potentially lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

Despite these promising structural characteristics, there is a conspicuous absence of research dedicated to the self-assembly of this compound. Studies on other fluorene derivatives have demonstrated their ability to form liquid crystals, gels, and other supramolecular architectures. For instance, the introduction of long alkyl chains or other interacting functional groups onto the fluorene scaffold has been shown to drive the formation of ordered assemblies. The potential for the carboxylic acid group of this compound to direct such assemblies through hydrogen bonding remains a compelling but as yet unexplored area of research.

Q & A

Q. What are the primary synthetic routes for 2-(9-Oxo-9H-fluoren-2-yl)acetic acid?

Methodological Answer:

  • Friedel-Crafts Acylation : Introduce the ketone group at position 9 of fluorene via Friedel-Crafts acylation, followed by functionalization at position 2 with an acetic acid moiety using alkylation or carboxylation reactions.
  • Ester Hydrolysis : Synthesize the methyl ester derivative (e.g., methyl 2-(9H-fluoren-9-yl)acetate) and hydrolyze it under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.

Q. How can the purity and identity of this compound be verified?

Methodological Answer:

  • HPLC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% by area under the curve).
  • NMR Spectroscopy : Confirm structure via 1H^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, ketone carbonyl at δ 195–205 ppm) and 13C^{13}C NMR (carboxylic acid carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]+^+ at m/z 245.1 for C15_{15}H10_{10}O3_3).

Advanced Research Questions

Q. How do structural modifications at the fluorene core affect the compound’s bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Ketone Position : The 9-oxo group is critical for planarizing the fluorene system, enhancing π-π stacking interactions (e.g., antitumor activity in xanthenone analogs) .
    • Acetic Acid Side Chain : Substitution at position 2 with bulkier groups (e.g., methyl) may reduce solubility but improve target binding. Use in vitro assays (e.g., macrophage nitric oxide production) to validate activity .
  • Chirality : Synthesize enantiomers via asymmetric catalysis and test dose potency differences (e.g., S-(+)-enantiomers may show higher activity due to stereospecific interactions) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation (solvent: DCM/hexane).
  • Data Collection : Use a Bruker APEXII diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at 120 K .
  • Refinement : Apply SHELXL for structure refinement (space group P21_1/c, Z = 4). Key metrics: R1 < 0.05, wR2 < 0.15 .
  • Geometric Analysis : Confirm bond lengths (e.g., C=O at 1.21 Å) and dihedral angles to rule out tautomerism or polymorphism .

Q. What experimental strategies address discrepancies in spectroscopic data (e.g., unexpected 1H^1H1H NMR shifts)?

Methodological Answer:

  • Variable Temperature NMR : Probe tautomerism (e.g., keto-enol equilibria) by acquiring spectra at 25–100°C.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify conformational outliers .
  • Isotopic Labeling : Use 13C^{13}C-labeled acetic acid to track coupling patterns and confirm substitution sites.

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., Colon 38 tumors in mice) and endpoint measurements (e.g., % necrosis vs. IC50_{50}) .
  • Solubility Effects : Test solubility in DMSO/PBS and use surfactants (e.g., Tween-80) to avoid false negatives.
  • Metabolic Stability : Compare hepatic microsome stability (e.g., rat vs. human) to account for interspecies variability.

Experimental Design Considerations

Q. What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazard Classification : Classify as Acute Toxicity Category 4 (oral, dermal, inhalation) per EU-GHS. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
  • Emergency Protocols : For spills, adsorb with inert material (e.g., vermiculite) and rinse with water .

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